

1,2-diisopropylbenzene CAS number and molecular weight

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Compound of Interest

Compound Name: 1,2-Diisopropylbenzene

Cat. No.: B3427237

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An In-depth Technical Guide to 1,2-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-diisopropylbenzene**, focusing on its chemical identity, physicochemical properties, synthesis, and toxicological profile. This document is intended to serve as a valuable resource for professionals in research and development who may encounter this compound in their work.

Chemical Identity and Physicochemical Properties

1,2-Diisopropylbenzene, also known as o-diisopropylbenzene, is an aromatic hydrocarbon with the chemical formula $C_{12}H_{18}$.^[1] Its CAS Registry Number is 577-55-9.^{[2][3][4][5]} The molecular weight of **1,2-diisopropylbenzene** is approximately 162.27 g/mol.^{[2][3]}

The physicochemical properties of **1,2-diisopropylbenzene** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C12H18	[2][3]
Molecular Weight	162.27 g/mol	[2][3]
CAS Number	577-55-9	[2][3][4][5]
Appearance	Clear, colorless liquid	[5]
Odor	Pungent	[5]
Melting Point	-57 °C	[3]
Boiling Point	204 °C	[3]
Density	0.8701 g/cm ³	[3]
Refractive Index	1.4960	[3]
Flash Point	77 °C	
Autoignition Temperature	840 °F (449 °C)	[5]
Vapor Density	5.6 (Air = 1)	[5]
Solubility	Soluble in alcohol, ether, acetone, and benzene. Insoluble in water.	[2]

Synthesis and Manufacturing

Diisopropylbenzenes are typically produced through the Friedel-Crafts alkylation of benzene or cumene with propylene, using a Lewis acid catalyst such as aluminum trichloride. The reaction is followed by fractionation to separate the different isomers.

Representative Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of diisopropylbenzenes. The specific conditions may need to be optimized to favor the production of the 1,2-isomer.

Materials:

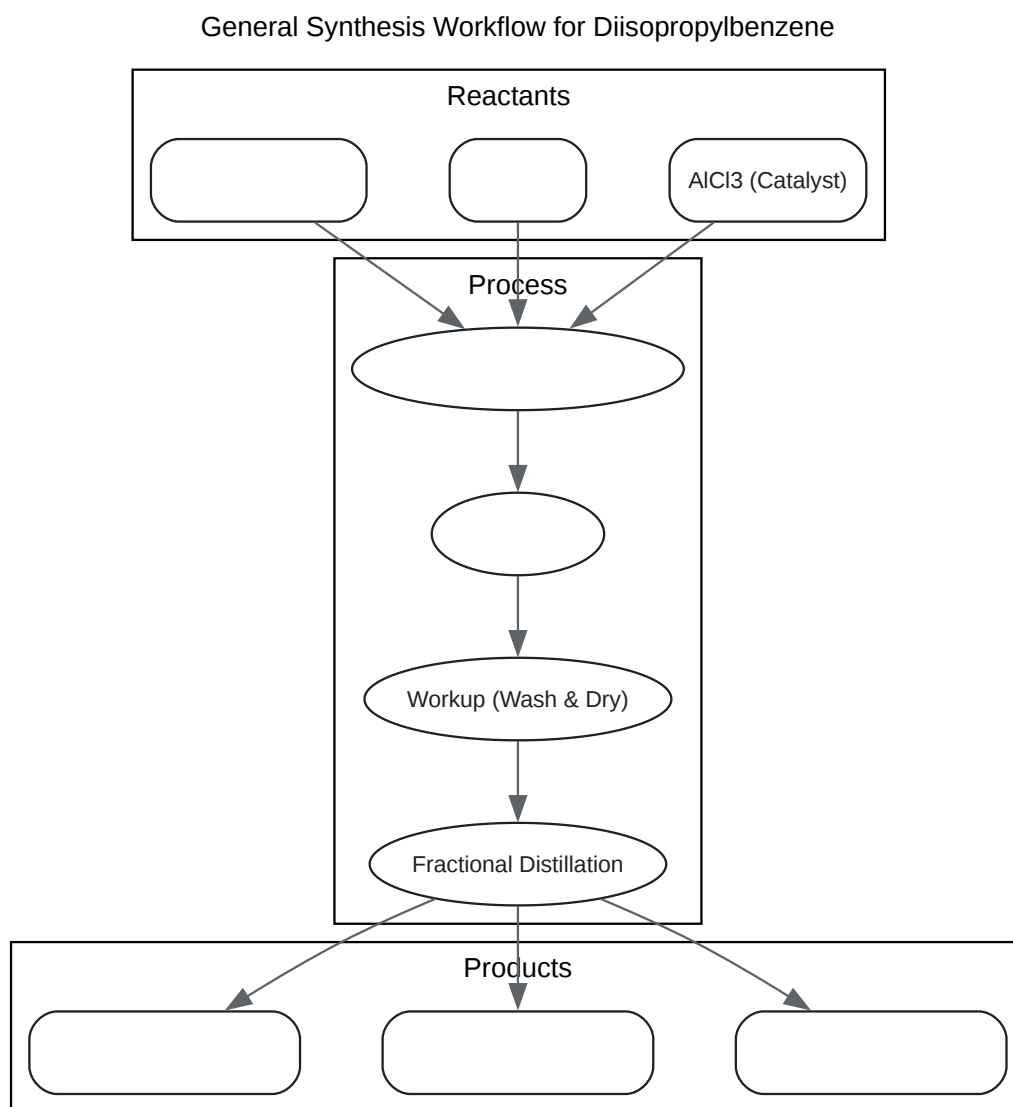
- Benzene or Cumene
- Propylene
- Anhydrous Aluminum Chloride (catalyst)
- Anhydrous HCl (promoter)
- Solvent (e.g., hexane)
- Quenching agent (e.g., water or a dilute acid)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- A reaction vessel equipped with a stirrer, a gas inlet, a condenser, and a thermometer is charged with the aromatic substrate (benzene or cumene) and the solvent.
- The catalyst, anhydrous aluminum chloride, is added to the mixture. A small amount of a promoter like anhydrous HCl may be introduced.
- The reaction mixture is cooled to the desired temperature.
- Propylene gas is bubbled through the reaction mixture at a controlled rate while maintaining the temperature.
- The reaction is monitored by a suitable analytical technique, such as gas chromatography, to determine the conversion of the starting material and the distribution of products.
- Upon completion, the reaction is quenched by the slow addition of water or a dilute acid to deactivate the catalyst.
- The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent.
- The solvent is removed by distillation.

- The crude product mixture is then subjected to fractional distillation to separate the different diisopropylbenzene isomers.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of diisopropylbenzene isomers.

Toxicological Profile

The toxicology of diisopropylbenzenes has been studied, although much of the available data is for mixtures of isomers or specifically for the 1,3- and 1,4-isomers.

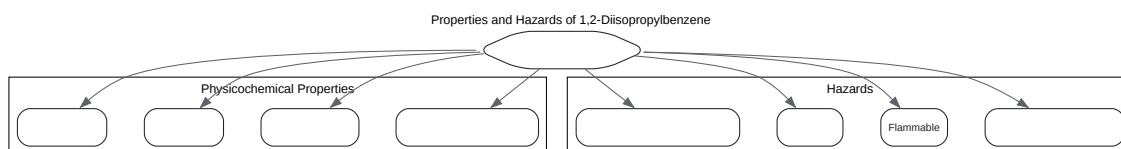
Human Health Hazards:

- Irritation: **1,2-Diisopropylbenzene** is a skin, eye, and respiratory tract irritant.[1]
- Acute Toxicity: It may be harmful if ingested, inhaled, or absorbed through the skin.[1] High doses can have an anesthetic effect.[1] The oral LD50 in rats for a mixture of isomers is reported to be 5,850 mg/kg.
- Neurotoxicity: It is classified as a neurotoxin.[1]
- Genotoxicity: Studies on a mixture of m- and p-diisopropylbenzene showed no mutagenic activity in bacterial reverse mutation assays and did not induce chromosomal aberrations in cultured Chinese hamster lung cells.

Safety and Handling:

- Handle in a well-ventilated area.
- Wear appropriate personal protective equipment, including gloves and safety glasses.
- Avoid contact with skin, eyes, and clothing.
- Keep away from heat, sparks, and open flames.

Properties and Hazards Summary



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Caption: Summary of key properties and hazards of **1,2-diisopropylbenzene**.

Biological Activity and Relevance to Drug Development

Currently, there is a lack of specific data in the public domain regarding the interaction of **1,2-diisopropylbenzene** with specific biological signaling pathways or its direct application in drug development. However, based on its chemical structure as an alkylbenzene, some potential metabolic pathways can be inferred.

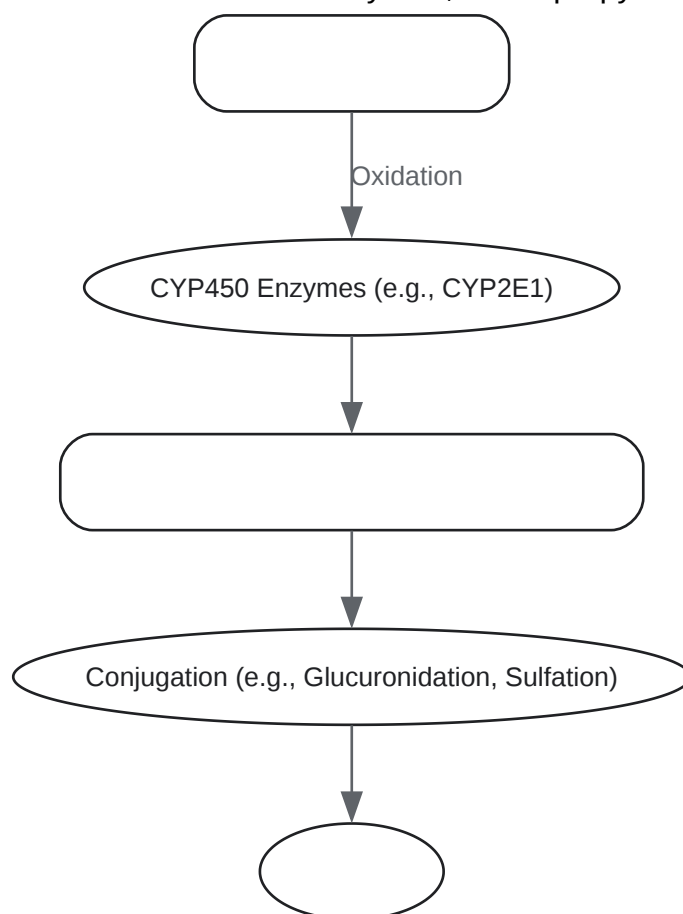
Potential Metabolic Pathways

Like other alkylbenzenes such as benzene and cumene, **1,2-diisopropylbenzene** is expected to be metabolized in the liver by the cytochrome P450 (CYP) enzyme system.^{[5][6]} The primary isozyme likely involved is CYP2E1, with potential contributions from other CYPs.^{[5][6]}

The metabolism is anticipated to proceed via oxidation of the isopropyl side chains and/or the aromatic ring. Potential metabolites could include hydroxylated derivatives, which may then be further conjugated and excreted. It is important to note that this is a speculative pathway, and specific metabolic studies on **1,2-diisopropylbenzene** are needed for confirmation.

Speculative Metabolic Pathway Diagram

Speculative Metabolic Pathway of 1,2-Diisopropylbenzene



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Caption: A speculative metabolic pathway for **1,2-diisopropylbenzene**.

Conclusion

1,2-Diisopropylbenzene is a well-characterized aromatic hydrocarbon with established physicochemical properties. While its synthesis and general toxicology are understood, particularly by analogy to its isomers and other alkylbenzenes, there is a notable gap in the scientific literature regarding its specific biological activities, metabolic fate, and potential interactions with signaling pathways relevant to drug development. This presents an

opportunity for further research to elucidate the pharmacological and toxicological profile of this specific isomer.

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